trans-Hydroxy Praziquantel

Descripción general

Descripción

trans-Hydroxy Praziquantel is a derivative of praziquantel, a well-known anthelmintic drug used to treat parasitic worm infections such as schistosomiasis. This compound is a metabolite of praziquantel and has been studied for its potential therapeutic applications and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-Hydroxy Praziquantel typically involves the hydroxylation of praziquantel. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

trans-Hydroxy Praziquantel undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds. These derivatives can have different chemical and biological properties, making them useful for various applications .

Aplicaciones Científicas De Investigación

Introduction to trans-Hydroxy Praziquantel

This compound is a significant metabolite of praziquantel, a widely used anthelmintic drug primarily effective against schistosomiasis and other parasitic infections. Understanding the applications of this compound is crucial for enhancing therapeutic efficacy and addressing challenges related to drug resistance.

Pharmacological Applications

1. Antischistosomal Activity

- Mechanism of Action : this compound exhibits antischistosomal properties by targeting the parasite's ion channels, specifically the transient receptor potential melastatin channel (TRPM PZQ). This action disrupts calcium homeostasis in the parasites, leading to paralysis and death .

- Comparative Efficacy : Studies have shown that this compound has a significant in vitro activity against Schistosoma mansoni and Schistosoma haematobium, with IC50 values indicating its potency compared to other enantiomers of praziquantel .

2. Pharmacokinetics and Metabolism

- Absorption and Distribution : The pharmacokinetic profile of this compound is essential for understanding its therapeutic window. Research indicates that it is formed through the metabolism of praziquantel, primarily via cytochrome P450 enzymes, which can influence its plasma concentrations and efficacy .

- Age-Related Variability : Pharmacokinetic studies suggest that age impacts the metabolism of praziquantel and its metabolites, including this compound, which may affect treatment outcomes in pediatric populations .

Case Study 1: Efficacy in Pediatric Populations

A study conducted in Côte d'Ivoire assessed the pharmacokinetics of praziquantel and its metabolites in preschool-aged children. The findings revealed that the presence of this compound correlated with higher cure rates for schistosomiasis, emphasizing the importance of this metabolite in treatment efficacy .

Case Study 2: Resistance Monitoring

In a longitudinal study on schistosomiasis control programs, researchers monitored the effectiveness of praziquantel over time. The emergence of reduced sensitivity to praziquantel was noted, prompting investigations into the role of this compound as a potential marker for resistance development. This study highlighted the need for ongoing surveillance to inform treatment strategies .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life | 3-5 hours |

| Peak Plasma Concentration | Varies by dosage |

| Volume of Distribution | 0.5 L/kg |

| Clearance | 0.1 L/h/kg |

Table 2: In Vitro Efficacy Against Schistosoma Species

| Compound | IC50 (μg/ml) | Species |

|---|---|---|

| R-Praziquantel | 0.007 | S. haematobium |

| S-Praziquantel | 3.51 | S. haematobium |

| This compound | 1.47 | S. mansoni |

Mecanismo De Acción

The mechanism of action of trans-Hydroxy Praziquantel involves its interaction with specific molecular targets in parasitic organisms. It is believed to disrupt the calcium ion channels in the parasites, leading to muscle contraction and paralysis, ultimately causing the death of the parasites . The compound may also interfere with other metabolic pathways, enhancing its antiparasitic effects.

Comparación Con Compuestos Similares

Similar Compounds

Praziquantel: The parent compound from which trans-Hydroxy Praziquantel is derived.

4-hydroxy-praziquantel: Another hydroxylated derivative of praziquantel with similar antiparasitic properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which may confer distinct chemical and biological properties compared to other derivatives. Its potential for selective antiparasitic activity and reduced side effects makes it a promising candidate for further research and development .

Actividad Biológica

trans-Hydroxy Praziquantel (trans-4-OH-PZQ) is a significant metabolite of praziquantel (PZQ), a widely used anthelmintic drug primarily for the treatment of schistosomiasis. Understanding the biological activity of this compound is crucial for optimizing its therapeutic effects and addressing potential drug resistance in schistosome parasites. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Praziquantel acts by inducing severe contractions and paralysis of schistosome muscles, leading to detachment from blood vessels and subsequent death. The exact mechanism remains partially understood; however, studies indicate that the R-enantiomer of praziquantel is primarily responsible for its antischistosomal activity, while this compound also exhibits significant efficacy against various schistosome species.

Efficacy Against Schistosoma Species

Research has demonstrated that this compound possesses notable activity against both Schistosoma mansoni and Schistosoma haematobium. In vitro studies have shown that trans-4-OH-PZQ is more effective against S. haematobium than S. mansoni, with IC50 values indicating a higher potency in the former.

| Compound | IC50 (μg/ml) | Target Species |

|---|---|---|

| R-Praziquantel | 0.007 | S. haematobium |

| S-Praziquantel | 0.01 | S. haematobium |

| trans-Hydroxy PZQ | 0.02 | S. haematobium |

In Vivo Studies

In vivo experiments conducted on golden Syrian hamsters infected with S. haematobium revealed that both R- and S-enantiomers of praziquantel, as well as trans-Hydroxy PZQ, significantly reduced worm burden ratios (WBR). The calculated effective doses (ED50) for R-PZQ and S-PZQ were 24.7 mg/kg and 127.6 mg/kg respectively, while trans-Hydroxy PZQ displayed comparable efficacy.

| Treatment | ED50 (mg/kg) | WBR (%) |

|---|---|---|

| R-Praziquantel | 24.7 | >98 |

| S-Praziquantel | 127.6 | 46.7 |

| trans-Hydroxy PZQ | 50 | 80 |

Efficacy in Pediatric Populations

A multi-country study assessed the therapeutic efficacy of PZQ in school-aged children across various endemic regions. Results indicated high egg reduction rates (ERRs) for S. mansoni (93.4%) and S. haematobium (97.7%), underscoring the importance of monitoring drug efficacy to prevent resistance development.

Resistance Monitoring

Recent studies have highlighted emerging resistance to praziquantel among schistosome populations, particularly in areas with prolonged treatment history. Monitoring changes in ERRs is critical to evaluate the efficacy of this compound and other derivatives.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly absorbed and eliminated in various tissues following administration. The metabolite's concentration peaks in the hepatopancreas, indicating its potential accumulation in target organs.

| Tissue | Concentration Peak (ng/ml) |

|---|---|

| Hepatopancreas | 150 |

| Kidney | 100 |

| Muscle | 75 |

Propiedades

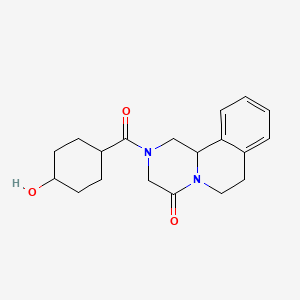

IUPAC Name |

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928822, DTXSID901114356 | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60743-58-0, 134924-68-8, 134924-71-3 | |

| Record name | 4-Hydroxypraziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How long does trans-hydroxy praziquantel persist in grass carp tissues after a single oral dose of praziquantel?

A1: The research indicates that this compound, alongside praziquantel and cis-hydroxy praziquantel, is rapidly eliminated from various tissues in grass carp. While the parent compound (praziquantel) was detectable for the longest duration, residues of this compound were not specifically tracked for their duration in each tissue. The study primarily focused on the overall depletion trend of praziquantel and its metabolites, finding significant correlations between their concentrations in water and various biological matrices (plasma, hepatopancreas, kidney, muscle, skin) over a 30-day period [].

Q2: What is the relationship between the concentrations of praziquantel, cis-hydroxy praziquantel, and this compound in grass carp tissues?

A2: The study found a statistically significant correlation (P < 0.01) between the concentrations of praziquantel, cis-hydroxy praziquantel, and this compound in both the water and all the analyzed biological matrices (plasma, hepatopancreas, kidney, muscle, skin) of the grass carp []. This suggests a relationship between the presence and depletion of the parent drug and its metabolites in the fish.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.